Cas no 2307777-62-2 (rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid)
rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid
- (3aS,7aS)-2-(tert-butoxycarbonyl)-hexahydro-1H-isoindole-3a-carboxylic acid
- F77337
- 2307777-62-2
- BS-47829
- (3aS,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid
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- Inchi: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1
- InChI Key: LXOAYZUYWUARHZ-QMTHXVAHSA-N
- SMILES: OC([C@]12CN(C(=O)OC(C)(C)C)C[C@H]1CCCC2)=O
Computed Properties
- Exact Mass: 269.16270821g/mol
- Monoisotopic Mass: 269.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 66.8
rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-384667-0.05g |
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid |
2307777-62-2 | 95.0% | 0.05g |
$266.0 | 2025-03-16 | |
| Enamine | EN300-384667-0.1g |
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid |
2307777-62-2 | 95.0% | 0.1g |
$396.0 | 2025-03-16 | |
| Enamine | EN300-384667-0.25g |
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid |
2307777-62-2 | 95.0% | 0.25g |
$567.0 | 2025-03-16 | |
| Enamine | EN300-384667-0.5g |
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid |
2307777-62-2 | 95.0% | 0.5g |
$891.0 | 2025-03-16 | |
| Enamine | EN300-384667-1.0g |
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid |
2307777-62-2 | 95.0% | 1.0g |
$1142.0 | 2025-03-16 | |
| Enamine | EN300-384667-2.5g |
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid |
2307777-62-2 | 95.0% | 2.5g |
$2240.0 | 2025-03-16 | |
| Enamine | EN300-384667-5.0g |
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid |
2307777-62-2 | 95.0% | 5.0g |
$3313.0 | 2025-03-16 | |
| Enamine | EN300-384667-10.0g |
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid |
2307777-62-2 | 95.0% | 10.0g |
$4914.0 | 2025-03-16 | |
| Aaron | AR01XDS2-1g |
rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid |
2307777-62-2 | 95% | 1g |
$1596.00 | 2025-02-12 | |
| Aaron | AR01XDS2-50mg |
rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid |
2307777-62-2 | 95% | 50mg |
$391.00 | 2025-02-12 |
rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid
Comprehensive Overview of rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid (CAS No. 2307777-62-2)
The compound rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid (CAS No. 2307777-62-2) is a highly specialized chiral building block widely utilized in pharmaceutical research and organic synthesis. Its unique structural features, including the octahydro-3aH-isoindole core and tert-Butoxycarbonyl (Boc) protecting group, make it invaluable for the development of peptidomimetics, drug candidates, and asymmetric catalysis. Researchers and chemists frequently search for this compound due to its relevance in small molecule drug discovery, protease inhibitor design, and medicinal chemistry applications.
In recent years, the demand for chiral intermediates like rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid has surged, driven by advancements in targeted therapy and precision medicine. The compound's stereochemistry (3aS,7aS) is particularly noteworthy, as it enables the synthesis of enantiomerically pure molecules—a critical requirement for FDA-approved drugs. This aligns with the growing focus on green chemistry and sustainable synthesis, where efficient chiral auxiliaries reduce waste and improve yield.
The Boc-protected moiety in this compound offers exceptional stability under acidic conditions, a feature highly sought after in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. Its compatibility with Fmoc/tBu strategies further enhances its utility in constructing complex peptide architectures. Additionally, the octahydro-3aH-isoindole scaffold mimics proline-like conformations, making it a hotspot for GPCR-targeted drug design—a trending topic in neuropharmacology and oncology research.
From a synthetic perspective, CAS No. 2307777-62-2 is often discussed in forums and publications addressing stereoselective hydrogenation and ring-closing metathesis. These methodologies are pivotal for scalable production, a recurring concern among industrial chemists. Furthermore, its role in bioconjugation and prodrug development has gained traction, especially with the rise of ADC (antibody-drug conjugate) therapies and targeted drug delivery systems.
Analytical characterization of this compound typically involves NMR spectroscopy, HPLC chiral separation, and mass spectrometry—techniques frequently queried by quality control professionals. Its logP and pKa values are also critical for ADME/Tox profiling, a key step in preclinical studies. As the pharmaceutical industry shifts toward AI-driven molecular design, databases increasingly tag compounds like rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid for machine learning training sets.
In conclusion, CAS No. 2307777-62-2 represents a versatile and pharmacologically relevant scaffold. Its applications span from peptide therapeutics to catalysis, resonating with contemporary research themes like fragment-based drug discovery and cryo-EM structural analysis. As synthetic methodologies evolve, this compound is poised to remain a cornerstone in high-value chemical manufacturing and academic innovation.
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